Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate
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Overview
Description
Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate is an organic compound with a complex structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the methylsulfanyl and propan-2-yl groups. The final step involves the esterification of the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate can undergo various chemical reactions including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- 4-ethynylthioanisole
Uniqueness
Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both ester and amide functional groups. This combination of features can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-6-25-19(24)13-7-9-14(10-8-13)21-17(23)15-12(4)20-16(11(2)3)22-18(15)26-5/h7-11H,6H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECDUXSYFBSROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(N=C2SC)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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